

CBZ-D-Methionine CAS number and molecular weight

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Compound of Interest

Compound Name: CBZ-D-Methionine

Cat. No.: B554496

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Technical Guide: CBZ-D-Methionine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides comprehensive information on the chemical properties, synthesis, and application of N- α -Carbobenzyloxy-D-methionine (**CBZ-D-Methionine**).

Chemical and Physical Data

CBZ-D-Methionine is the D-enantiomer of N-protected methionine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial for its use in peptide synthesis, preventing unwanted reactions of the N-terminus.

Table 1: Physicochemical Properties of CBZ-D-Methionine

Property	Value	Citations
CAS Number	28862-80-8	[1][2]
Molecular Formula	C13H17NO4S	
Molecular Weight	283.34 g/mol	[3][4][5][6][7]
Synonyms	N-Carbobenzoxy-D- methionine, Z-D-Met-OH	[1]



Experimental Protocols

This section details common experimental procedures for the synthesis, analysis, and deprotection of **CBZ-D-Methionine**.

The N-protection of D-methionine with a benzyloxycarbonyl group is typically achieved using benzyl chloroformate under Schotten-Baumann conditions. This reaction involves the acylation of the amino acid in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol:

- Dissolution: Dissolve D-methionine in an aqueous solution of a base, such as sodium carbonate or sodium hydroxide, at 0-5 °C with vigorous stirring.
- Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl) dropwise to the cold solution
 while maintaining the pH in the alkaline range (typically pH 9-10) by concurrent addition of a
 base solution.
- Reaction: Allow the reaction mixture to stir at a low temperature for a few hours, followed by stirring at room temperature to ensure the completion of the reaction.
- Work-up: Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.
- Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the N-Cbz-D-methionine.
- Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

CBZ-D-Methionine can be used in peptide synthesis, particularly in solution-phase synthesis. In modern solid-phase peptide synthesis (SPPS), the Fmoc protecting group is more common. The following is a general workflow for the incorporation of an amino acid in Fmoc-based SPPS.

Protocol:



- Resin Swelling: Swell the solid support resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF. This exposes a free amine for the next coupling step.
- Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmocpiperidine adduct.
- Amino Acid Coupling: Couple the next Fmoc-protected amino acid (in this conceptual
 example, it would be a protected D-methionine) to the free amine on the resin. This is
 achieved using activating agents (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
- Washing: Wash the resin again with DMF to remove excess reagents and byproducts.
- Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

The Cbz group is typically removed by catalytic hydrogenolysis.

Protocol:

- Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.
- Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (typically 5-10% by weight) to the solution.
- Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.



 Solvent Removal: Remove the solvent under reduced pressure to obtain the deprotected product.

HPLC is a standard method for assessing the purity of **CBZ-D-Methionine** and for monitoring reaction progress.

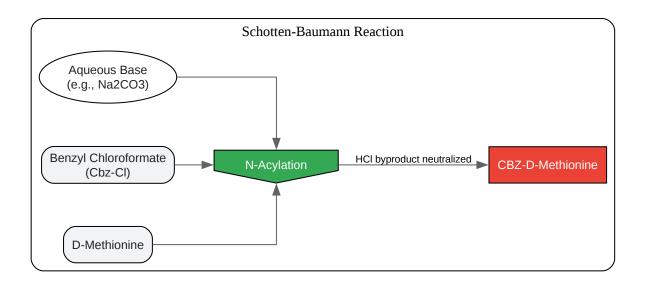
General Protocol:

- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of water and acetonitrile (ACN), both often containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%), is typically employed.
- Detection: UV detection at a wavelength of around 210-220 nm is suitable for detecting the peptide bonds and the Cbz group.
- Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
- Injection and Analysis: Inject the sample into the HPLC system and run the gradient method.
 The retention time and peak purity can be used to assess the identity and purity of the compound.

Visualizations

The following diagrams illustrate key processes involving CBZ-D-Methionine.

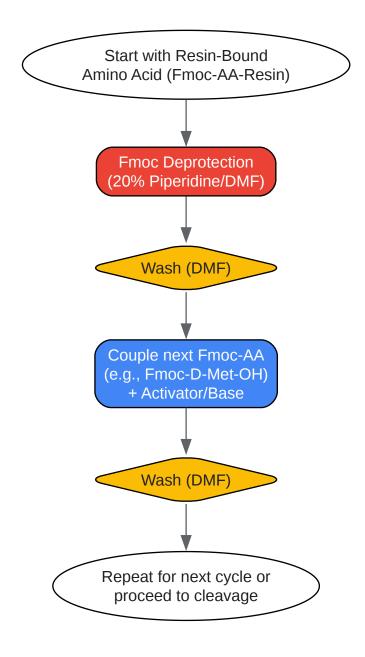




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Caption: Synthesis of CBZ-D-Methionine.

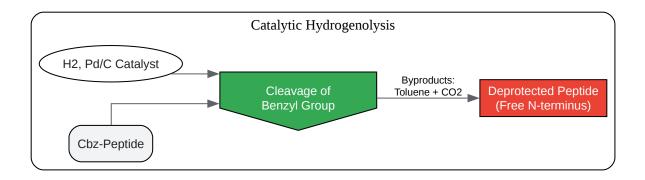




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Caption: Simplified SPPS Cycle.





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Caption: Cbz Group Deprotection.

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